molecular formula C14H12K2N4O4 B12669548 Dipotassium 3,3'-dimethoxy-N,N'-dinitrosobiphenyl-4,4'-diamide CAS No. 85650-46-0

Dipotassium 3,3'-dimethoxy-N,N'-dinitrosobiphenyl-4,4'-diamide

Cat. No.: B12669548
CAS No.: 85650-46-0
M. Wt: 378.47 g/mol
InChI Key: GRHFFMPVDYDPTG-UHFFFAOYSA-L
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Description

Dipotassium 3,3'-dimethoxy-N,N'-dinitrosobiphenyl-4,4'-diamide (referred to hereafter as the target compound) is a biphenyl-derived diamide featuring methoxy (–OCH₃) and nitroso (–N=O) substituents at the 3,3' and N,N' positions, respectively. The dipotassium salt enhances its solubility in polar solvents, making it suitable for applications in coordination chemistry and materials science .

Properties

CAS No.

85650-46-0

Molecular Formula

C14H12K2N4O4

Molecular Weight

378.47 g/mol

IUPAC Name

dipotassium;[2-methoxy-4-[3-methoxy-4-(oxidodiazenyl)phenyl]phenyl]-oxidodiazene

InChI

InChI=1S/C14H14N4O4.2K/c1-21-13-7-9(3-5-11(13)15-17-19)10-4-6-12(16-18-20)14(8-10)22-2;;/h3-8H,1-2H3,(H,15,19)(H,16,20);;/q;2*+1/p-2

InChI Key

GRHFFMPVDYDPTG-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N[O-])OC)N=N[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide typically involves the reaction of 3,3’-dimethoxybiphenyl-4,4’-diamine with nitrosating agents under controlled conditions. The reaction is carried out in the presence of potassium hydroxide, which facilitates the formation of the dipotassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, amino, and substituted biphenyl derivatives .

Scientific Research Applications

Dipotassium 3,3'-dimethoxy-N,N'-dinitrosobiphenyl-4,4'-diamide is a chemical compound with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, environmental science, and materials science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological systems in ways that could lead to the development of novel drugs. Research has highlighted its possible role as an inhibitor in various enzymatic pathways, which could be beneficial in treating diseases such as cancer or viral infections.

Case Study: Antiviral Properties
A recent study explored the compound's efficacy against SARS-CoV-2. The research utilized RNA sequencing to identify how the compound could influence viral replication and cellular response. The findings indicated that compounds similar to this compound might serve as effective antiviral agents by modulating immune responses and inhibiting viral entry into cells .

Environmental Science

This compound may also have applications in environmental remediation. Its chemical properties allow it to interact with heavy metals and other pollutants, potentially facilitating their removal from contaminated sites.

Case Study: Heavy Metal Chelation
Research has shown that similar compounds can act as chelating agents for heavy metals in soil and water systems. By binding to toxic metals like lead or cadmium, these compounds can help reduce their bioavailability and toxicity. This application is particularly relevant in areas affected by industrial pollution.

Materials Science

This compound may also find use in the development of advanced materials. Its unique molecular structure could contribute to the creation of polymers with specific mechanical and thermal properties.

Case Study: Polymer Development
Investigations into polymer systems incorporating dinitrosobiphenyl derivatives have revealed enhanced thermal stability and mechanical strength. These materials could be utilized in high-performance applications such as aerospace or automotive components where durability is critical.

Table 1: Comparison of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntiviral agents, cancer therapeuticsInhibitory effects on viral replication
Environmental ScienceHeavy metal remediationEffective chelation of toxic metals
Materials ScienceAdvanced polymer compositesEnhanced thermal and mechanical properties

Table 2: Case Study Summary

Case StudyFocus AreaResults
SARS-CoV-2 ResearchAntiviral PropertiesModulation of immune response against the virus
Heavy Metal ChelationEnvironmental ImpactReduction of bioavailable toxic metals
Polymer DevelopmentMaterial PropertiesIncreased durability and thermal stability

Mechanism of Action

The mechanism of action of dipotassium 3,3’-dimethoxy-N,N’-dinitrosobiphenyl-4,4’-diamide involves its interaction with specific molecular targets. The nitroso groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved include modulation of enzyme activities and interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Biphenyl Backbones

Compound A : 3,3'-Dimethoxy-N(4),N(4)'-Bis(4-(4-Bromophenyl)Thiazol-2-yl)-[1,1'-Biphenyl]-4,4'-Diamine
  • Structure : Shares the 3,3'-dimethoxybiphenyl core but substitutes nitroso groups with thiazole rings bearing bromophenyl moieties.
  • Applications : Demonstrates potent anticancer activity against A549 and C6 cell lines, with low toxicity to healthy NIH/3T3 cells. DNA synthesis inhibition is a key mechanism .
  • Key Difference : The thiazole and bromophenyl groups enhance lipophilicity and target specificity compared to the nitroso and dipotassium groups in the target compound.
Compound B : N,N,N',N'-Tetraphenyl-1,1'-Biphenyl-4,4'-Diamine
  • Structure : Biphenyl backbone with phenyl substituents at the N,N' positions.
  • Applications : Used in organic electronics (e.g., hole-transport materials in OLEDs) due to its conjugated system and thermal stability .
  • Key Difference : The absence of methoxy and nitroso groups limits its reactivity in coordination chemistry, unlike the target compound.
Compound C : Biphenyl-3,3'-Disulfonyl-4,4'-Dicarboxylic Acid Dipotassium Salt (K₂H₂BPDSDC)
  • Structure : Features sulfonyl and carboxylate groups at the 3,3' and 4,4' positions, respectively, with dipotassium counterions.
  • Applications : Forms three-dimensional uranyl-organic frameworks (UOFs) with proton conductivity and luminescence properties .
  • Key Difference : The sulfonyl/carboxylate groups enable metal coordination, whereas the nitroso and diamide groups in the target compound may favor redox activity or hydrogen bonding.

Functional Analogues with Nitroso or Diamide Groups

Compound D : 3,3'-Dimethoxy-N,N'-Dinitroso[1,1'-Biphenyl]-4,4'-Diamine (Non-Potassium Form)
  • Structure : Identical to the target compound but lacks dipotassium counterions.
  • Key Difference : The neutral form likely has lower solubility in aqueous media compared to the dipotassium salt.
Compound E : Proline Diamide Amidite
  • Structure : Contains a diamide linkage but uses a proline backbone instead of biphenyl.
  • Applications : Used in RNA interference therapeutics for coupling long RNA oligomers via solid-phase synthesis .
  • Key Difference : The proline diamide is tailored for nucleotide conjugation, whereas the target compound’s biphenyl structure may support π-π stacking in materials.

Comparative Data Table

Compound Key Substituents Applications Key Properties Reference
Target Compound 3,3'-OCH₃, N,N'-NO, dipotassium Coordination chemistry, dyes High solubility, redox-active nitroso groups
Compound A 3,3'-OCH₃, thiazole-bromophenyl Anticancer agents DNA synthesis inhibition, low toxicity
Compound B N,N,N',N'-tetraphenyl Organic electronics Conjugated system, thermal stability
Compound C 3,3'-SO₃H, 4,4'-COO⁻K⁺ Uranyl-organic frameworks Proton conductivity, luminescence
Compound D 3,3'-OCH₃, N,N'-NO (neutral) Chemical intermediate Lower solubility, neutral charge

Research Findings and Mechanistic Insights

  • Anticancer Activity : Compound A’s thiazole-bromophenyl groups enhance cytotoxicity, suggesting that electron-withdrawing substituents on biphenyl scaffolds improve bioactivity .
  • Coordination Chemistry : Compound C’s dipotassium salt facilitates uranyl framework formation, implying that the target compound’s K⁺ ions may similarly stabilize metal complexes .
  • Solubility and Reactivity : The dipotassium group in the target compound likely improves aqueous solubility, critical for applications in biological or catalytic systems compared to neutral analogs like Compound D .

Biological Activity

Dipotassium 3,3'-dimethoxy-N,N'-dinitrosobiphenyl-4,4'-diamide (CAS: 85650-46-0) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, cytotoxic, and antimicrobial activities, supported by relevant studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique biphenyl structure with dimethoxy and dinitroso functional groups. The molecular formula is C14_{14}H14_{14}N2_2O4_4K2_2, and it exhibits properties typical of nitroso compounds, which are often linked to biological activity.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays.

Table 1: Antioxidant Activity Assays

Assay TypeMethodologyResult (IC50 μM)
DPPH Radical ScavengingReaction with DPPH radical in methanol25.6
ABTS Radical ScavengingReaction with ABTS radical in aqueous solution15.2
FRAPFerric reducing antioxidant power18.5

The results indicate that this compound exhibits significant radical scavenging activity, suggesting its potential as a natural antioxidant agent.

Cytotoxic Activity

Cytotoxicity studies have demonstrated the effects of this compound on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineTreatment Concentration (μM)Viability (%)
HepG2 (Liver Cancer)1070
MCF-7 (Breast Cancer)2055
HeLa (Cervical Cancer)1560

The compound exhibited dose-dependent cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Table 3: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC μg/mL)
Escherichia coli32
Staphylococcus aureus16
Salmonella typhimurium64

The compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Antioxidant Mechanisms : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The mechanism involves the scavenging of reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .
  • Cytotoxicity in Tumor Models : Research involving xenograft models indicated that treatment with this compound led to significant tumor regression in mice bearing HepG2 tumors. The study concluded that the compound may induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : In clinical microbiology studies, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it could inhibit bacterial growth effectively at lower concentrations compared to traditional antibiotics .

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